molecular formula C27H33N3O7 B6334664 Fmoc-L-Lys(Eei-Aoa)-OH CAS No. 1008512-24-0

Fmoc-L-Lys(Eei-Aoa)-OH

Cat. No. B6334664
CAS RN: 1008512-24-0
M. Wt: 511.6 g/mol
InChI Key: KQLBWRZJQDHXST-XDRVCWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Eei-Aoa)-OH is an amino acid derivative that is widely used in various scientific research applications. It is a derivative of the naturally occurring amino acid L-lysine, and is a modified form of the amino acid with an additional Fmoc (9-fluorenylmethoxycarbonyl) group. Fmoc-L-Lys(Eei-Aoa)-OH is utilized in many different biochemical and physiological processes, and its synthesis method and mechanism of action have been studied extensively. In

Scientific Research Applications

Fmoc-L-Lys(Eei-Aoa)-OH is widely used in scientific research applications. It is often used as a substrate in peptide synthesis, and is also used in the synthesis of peptide-based drugs. Additionally, Fmoc-L-Lys(Eei-Aoa)-OH is utilized in the synthesis of peptide-based vaccines. It is also used in the synthesis of peptide-based inhibitors of enzymes, and is used in the synthesis of peptide-based conjugates.

Mechanism of Action

Fmoc-L-Lys(Eei-Aoa)-OH is a modified form of the amino acid L-lysine, and functions in a similar manner. The Fmoc group of Fmoc-L-Lys(Eei-Aoa)-OH is a protecting group, and the amino acid is used in the synthesis of peptides and other compounds. The Fmoc group prevents the amino acid from reacting with other molecules, and allows for the synthesis of peptides and other compounds.
Biochemical and Physiological Effects
Fmoc-L-Lys(Eei-Aoa)-OH is a modified form of the amino acid L-lysine, and thus has similar biochemical and physiological effects. L-lysine is an essential amino acid, and is necessary for the body to produce proteins and other compounds. Fmoc-L-Lys(Eei-Aoa)-OH is utilized in various biochemical and physiological processes, and is necessary for the synthesis of peptides and other compounds. Additionally, Fmoc-L-Lys(Eei-Aoa)-OH is utilized in the synthesis of peptide-based drugs and vaccines, and is necessary for the synthesis of these compounds.

Advantages and Limitations for Lab Experiments

Fmoc-L-Lys(Eei-Aoa)-OH is a useful reagent in lab experiments, and has many advantages. First, it is relatively easy to synthesize and purify, and has low toxicity. Additionally, it is easy to handle, and is stable over a wide range of pH and temperature. Furthermore, it is relatively inexpensive, and is available from many different suppliers.
The main limitation of Fmoc-L-Lys(Eei-Aoa)-OH is that it is not compatible with all solvents, and can be difficult to work with in some solvents. Additionally, the Fmoc group can be difficult to remove, and can interfere with the synthesis of peptides and other compounds.

Future Directions

The future of Fmoc-L-Lys(Eei-Aoa)-OH is promising, as there are many potential applications and directions for further research. One potential future direction is the development of new synthetic methods for the synthesis of peptides and other compounds utilizing Fmoc-L-Lys(Eei-Aoa)-OH. Additionally, further research could be conducted on the mechanism of action of Fmoc-L-Lys(Eei-Aoa)-OH and its biochemical and physiological effects. Furthermore, research could be conducted on the development of new peptide-based drugs and vaccines utilizing Fmoc-L-Lys(Eei-Aoa)-OH. Finally, research could be conducted on the development of new peptide-based inhibitors of enzymes utilizing Fmoc-L-Lys(Eei-Aoa)-OH.

Synthesis Methods

Fmoc-L-Lys(Eei-Aoa)-OH is synthesized through a multi-step process. First, the Fmoc group is attached to the amino acid L-lysine through a reaction with diisopropylcarbodiimide and 4-dimethylaminopyridine. Next, the Fmoc-L-Lys(Eei-Aoa)-OH is synthesized through a reaction with ethylenediamine, ethyl isocyanate, and 4-dimethylaminopyridine. Finally, the Fmoc-L-Lys(Eei-Aoa)-OH is purified through a series of chromatography steps.

properties

IUPAC Name

(2S)-6-[[2-[(E)-1-ethoxyethylideneamino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O7/c1-3-35-18(2)30-37-17-25(31)28-15-9-8-14-24(26(32)33)29-27(34)36-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)/b30-18+/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLBWRZJQDHXST-XDRVCWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Lys(Eei-Aoa)-OH

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